7,17-Dihydroxyandrosta-1,4-dien-3-one
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Overview
Description
7,17-Dihydroxyandrosta-1,4-dien-3-one is a steroidal compound with the molecular formula C19H26O3. It is known for its role as an androgen, a type of sex hormone that stimulates or controls the development and maintenance of masculine characteristics in vertebrates by binding to androgen receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,17-Dihydroxyandrosta-1,4-dien-3-one typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the hydroxylation of androsta-1,4-dien-3-one at the 7 and 17 positions. This can be achieved using specific reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7,17-Dihydroxyandrosta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
7,17-Dihydroxyandrosta-1,4-dien-3-one has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in androgen receptor binding and its effects on cellular processes.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of androgen deficiency.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mechanism of Action
The compound exerts its effects by binding to androgen receptors, which are proteins located in various tissues throughout the body. Upon binding, it activates these receptors, leading to the transcription of specific genes that regulate the development and maintenance of masculine characteristics. The molecular targets and pathways involved include the androgen receptor signaling pathway .
Comparison with Similar Compounds
Similar Compounds
11α-Hydroxyandrosta-1,4-diene-3,17-dione: Another steroidal compound with similar structural features.
17β-Hydroxy-17-methylandrosta-1,4-dien-3-one: Known for its use in anabolic steroids.
Uniqueness
7,17-Dihydroxyandrosta-1,4-dien-3-one is unique due to its specific hydroxylation pattern at the 7 and 17 positions, which influences its binding affinity to androgen receptors and its biological activity .
Properties
CAS No. |
848-33-9 |
---|---|
Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
7,17-dihydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h5,7,9,13-17,21-22H,3-4,6,8,10H2,1-2H3 |
InChI Key |
MXWNAVKICSVPAC-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
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